Ethylhydrazine hydrochloride
Description
Structural and Stereochemical Considerations in Ethylhydrazine (B1196685) Hydrochloride Derivatives
Chiral Center Influence on Research Pathways
The introduction of a chiral center into ethylhydrazine derivatives has a profound impact on their research applications, particularly in medicinal chemistry and drug design. nih.gov When a substituent creates a stereocenter, the resulting enantiomers (e.g., R- and S-configurations) can exhibit distinct biological activities. This stereoselectivity is crucial because biological systems, such as enzymes and receptors, are themselves chiral.
For example, the specific stereochemistry of a chiral hydrazine (B178648) derivative can determine its binding affinity and efficacy as a therapeutic agent. Research on compounds like [(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine hydrochloride and its (1S) enantiomer highlights that the spatial arrangement of atoms influences how the molecule interacts with its biological target. This stereochemical distinction is a guiding principle in the synthesis of pyrazole (B372694) derivatives intended for use as antiviral or anticancer agents, where one enantiomer may be significantly more potent or have a different pharmacological profile than the other. acs.org The development of synthetic methods that can selectively produce a single, desired enantiomer is therefore a key focus in the synthesis of these advanced hydrazine derivatives. nih.govtandfonline.com
Trifluoromethyl Group Impact on Compound Properties and Research Applications
The incorporation of a trifluoromethyl (-CF₃) group into ethylhydrazine derivatives is a strategic decision in modern medicinal chemistry to enhance the parent compound's properties. mdpi.com The -CF₃ group is a highly electronegative and metabolically stable moiety that significantly alters the electronic and physicochemical characteristics of the molecule. mdpi.com
Key impacts of the trifluoromethyl group include:
Enhanced Lipophilicity : The -CF₃ group increases the molecule's lipophilicity (fat-solubility), which can improve its ability to cross biological membranes and interact with target sites within cells. mdpi.com
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes in the body. mdpi.com This can increase the compound's half-life and bioavailability.
Binding Affinity : The electron-withdrawing nature of the -CF₃ group can modulate the acidity of nearby protons and influence non-covalent interactions, potentially strengthening the binding of the molecule to its target enzyme or receptor. mdpi.com
Bioisosterism : The trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as chlorine or a methyl group, allowing for the fine-tuning of a molecule's size, shape, and electronic properties to optimize its biological activity. mdpi.com
These properties make trifluoromethylated hydrazine derivatives valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. evitachem.com Research has demonstrated their utility in creating potent inhibitors of specific enzymes and as building blocks for novel bioactive compounds. researchgate.netmdpi.com
Classification within Hydrazine Derivatives and Organofluorine Compounds for Research Context
Ethylhydrazine hydrochloride and its advanced analogues are classified within two significant categories of chemical compounds that are pivotal to modern chemical synthesis and research: hydrazine derivatives and organofluorine compounds.
Hydrazine Derivatives: this compound is fundamentally a substituted hydrazine. cymitquimica.comontosight.ai Hydrazines are a class of inorganic compounds with the formula N₂H₄ and its organic derivatives are formed by replacing one or more hydrogen atoms with organic groups. dtic.mil This class of compounds is characterized by the nitrogen-nitrogen single bond and the nucleophilic nature of the nitrogen atoms. researchgate.netamericanpharmaceuticalreview.com In research, hydrazine derivatives are widely used as:
Synthetic Intermediates : They are crucial for constructing nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals. imist.maamericanpharmaceuticalreview.com
Reducing Agents : The hydrazine moiety can act as a reducing agent in various chemical transformations. cymitquimica.comdtic.mil
Probes for Biological Systems : Their reactivity allows them to be used in studying enzyme mechanisms and mapping active sites. frontierspecialtychemicals.comscispace.com
Organofluorine Compounds: Derivatives of ethylhydrazine that incorporate fluorine, such as those with a trifluoromethyl group, belong to the class of organofluorine compounds. evitachem.comdundee.ac.uk These are organic compounds containing at least one carbon-fluorine bond. The strategic incorporation of fluorine into organic molecules is a major focus in medicinal chemistry and materials science due to the unique properties it imparts. researchgate.netbeilstein-journals.org The presence of fluorine can profoundly alter a molecule's physical, chemical, and biological properties, often leading to enhanced metabolic stability, bioavailability, and binding affinity. mdpi.comdundee.ac.uk The synthesis of novel fluorinated heterocycles is an active area of research for the discovery of new drugs and advanced materials. dundee.ac.uk
Data Tables
Table 1: Physicochemical Properties of this compound and a Key Derivative
| Property | This compound | [(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine hydrochloride |
|---|---|---|
| IUPAC Name | ethylhydrazine;hydrochloride nih.gov | [(2R)-1,1,1-trifluoropropan-2-yl]hydrazine;hydrochloride |
| CAS Number | 18413-14-4 nih.gov | 2764851-03-6 evitachem.com |
| Molecular Formula | C₂H₉ClN₂ nih.gov | C₃H₈ClF₃N₂ |
| Molecular Weight | 96.56 g/mol nih.gov | ~164.56 g/mol |
| Structure | Achiral nih.gov | Chiral (R-configuration) |
Table 2: Research Applications of Ethylhydrazine and its Derivatives
| Compound Type | Class | Key Research Applications | References |
|---|---|---|---|
| This compound | Hydrazine Derivative | Synthesis of pyrazoles and other heterocycles; Reagent for studying macromolecules. | frontierspecialtychemicals.comfrontierspecialtychemicals.com |
| Chiral Hydrazine Derivatives | Hydrazine Derivative | Stereoselective synthesis; Development of chiral drugs with specific biological targets. | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
ethylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.ClH/c1-2-4-3;/h4H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEHVMZPBBGBAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020608 | |
| Record name | Ethylhydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18413-14-4 | |
| Record name | Hydrazine, ethyl-, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18413-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018413144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylhydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYLHYDRAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9EZ1T7X9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Reactivity of Ethylhydrazine Hydrochloride
Established Synthetic Pathways for Ethylhydrazine (B1196685) Hydrochloride
Several methods have been established for the synthesis of ethylhydrazine hydrochloride, each with distinct advantages and applications. These pathways include condensation reactions with carbonyl compounds, ethylation of hydrazine (B178648) derivatives, and modern continuous-flow synthesis approaches.
Condensation Reactions with Carbonyl Compounds
Condensation reactions involving carbonyl compounds are a common strategy for synthesizing hydrazine derivatives. These reactions typically involve the formation of a hydrazone intermediate, which can then be further processed to yield the desired product.
The reaction between a trifluoromethyl ketone and hydrazine is a notable method for producing hydrazine derivatives. evitachem.com This reaction is generally carried out in an organic solvent like ethanol (B145695) or methanol (B129727) at temperatures ranging from 0°C to 50°C. evitachem.com The process involves the nucleophilic addition of the hydrazine to the carbonyl carbon of the ketone, followed by the elimination of a water molecule to form a hydrazone. This intermediate can then be reduced to the corresponding hydrazine. The presence of the trifluoromethyl group can influence the reactivity of the ketone and the properties of the resulting hydrazine derivative. evitachem.com
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Product |
| Trifluoromethyl ketone | Hydrazine | Ethanol/Methanol | 0-50 | [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride |
A representative condensation reaction for the synthesis of a trifluoromethyl-substituted hydrazine hydrochloride.
Another established condensation reaction involves refluxing phenylhydrazine (B124118) hydrochloride derivatives with carbonyl-containing precursors in ethanol for several hours. This process leads to the precipitation and subsequent crystallization of the desired product. This method is versatile and has been used in the synthesis of various heterocyclic compounds, such as indoles and pyrazoles, through the Fischer indole (B1671886) synthesis. rsc.org Aldehydes and ketones react with phenylhydrazine to form phenylhydrazones. youtube.com Specifically, 2,4-Dinitrophenylhydrazine (DNPH) is a well-known reagent used to detect aldehydes and ketones, forming a characteristic colored precipitate of dinitrophenylhydrazone. wikipedia.org
| Reactant 1 | Reactant 2 | Solvent | Condition | Product Type |
| Phenylhydrazine hydrochloride | Carbonyl precursor | Ethanol | Reflux (6-8 hours) | Phenylhydrazone derivative |
| Aldehyde/Ketone | Phenylhydrazine | - | - | Phenylhydrazone |
| Aldehyde/Ketone | 2,4-Dinitrophenylhydrazine | Methanol/Sulfuric acid | - | Dinitrophenylhydrazone |
Examples of condensation reactions involving phenylhydrazine and its derivatives with carbonyl compounds.
Ethylation of Hydrazine Derivatives
The direct ethylation of hydrazine or its derivatives is another synthetic route to this compound. However, direct alkylation of hydrazine can be challenging to control and may lead to a mixture of products, including mono-, di-, and tri-substituted hydrazines. dtic.mil To achieve selective alkylation, methods using protected hydrazine derivatives have been developed. For instance, a trifluoroacetyl group can be used as a protecting group on one of the nitrogen atoms of hydrazine, allowing for selective alkylation of the other nitrogen. cdnsciencepub.com The trifluoroacetyl group can then be removed under hydrolytic or reductive conditions. cdnsciencepub.com Another approach involves the formation of a nitrogen dianion from a protected hydrazine, which can then be selectively alkylated. organic-chemistry.org A novel synthesis of ethylhydrazine dihydrochloride (B599025) has been reported starting from acetylhydrazine and bromoethane, followed by the removal of the acetyl group under acidic conditions. google.com
| Starting Material | Reagent 1 | Reagent 2 | Key Feature | Product |
| Hydrazine | Trifluoroacetic anhydride | Alkylating agent | Use of protecting group | N'-Alkyl hydrazide |
| Protected hydrazine (PhNHNHBoc) | n-Butyllithium | Alkyl halide | Formation of nitrogen dianion | Selectively alkylated hydrazine |
| Acetylhydrazine | Bromoethane | Hydrochloric acid | Two-step synthesis | Ethylhydrazine dihydrochloride |
Methods for the selective ethylation of hydrazine derivatives.
Continuous-Flow Synthesis Approaches
Continuous-flow synthesis has emerged as a powerful technique for the safe and efficient production of chemical compounds, including hydrazine derivatives. This methodology offers advantages such as improved heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous intermediates safely. researchgate.net
A notable continuous-flow process for the synthesis of 2-ethylphenylhydrazine hydrochloride involves the in situ generation of a diazonium salt intermediate from 2-ethylaniline. researchgate.net This is followed by a temperature-programmed reduction using sodium sulfite (B76179) in a tandem loop reactor. researchgate.net This method significantly reduces the total residence time to less than 31 minutes and simplifies the purification process through in-situ extraction of impurities. researchgate.net The reduction of diazonium salts is a well-established method for preparing aromatic hydrazines. psu.edu While various reducing agents can be used, sodium sulfite is a common choice. google.com The use of continuous-flow reactors minimizes the accumulation of potentially explosive diazonium and hydrazine intermediates, enhancing the safety of the process. researchgate.net
| Starting Material | Key Steps | Reducing Agent | Reactor Type | Key Advantage |
| 2-Ethylaniline | In situ diazonium salt generation, Temperature-programmed reduction | Sodium sulfite | Continuous-flow tandem loop reactor | Reduced residence time, simplified purification |
Continuous-flow synthesis of 2-ethylphenylhydrazine hydrochloride via a diazonium salt intermediate.
Stereoselective Synthesis for Chiral this compound Analogs
The development of synthetic routes to chiral hydrazines is crucial due to their presence in numerous natural products and pharmaceuticals. acs.org While direct stereoselective synthesis of this compound is not extensively documented, several modern catalytic methods for creating chiral hydrazine derivatives can be applied to produce its chiral analogs. These methods are essential for accessing molecules with specific three-dimensional arrangements, which is often critical for biological activity.
One of the most effective strategies for synthesizing chiral hydrazines is the asymmetric hydrogenation of prochiral hydrazones. acs.orgresearchgate.net This transformation can be achieved with high enantioselectivity using transition metal catalysts, particularly those based on earth-abundant metals like nickel, which offer a more sustainable alternative to precious metals like rhodium, ruthenium, and palladium. acs.orgresearchgate.netnih.gov For instance, nickel-catalyzed asymmetric hydrogenation of cyclic N-acyl hydrazones has been shown to produce a variety of chiral cyclic hydrazines with excellent yields and enantiomeric excess (up to >99% ee). acs.orgconsensus.appnih.gov This method's success on a gram scale highlights its practical utility for larger-scale synthesis. acs.orgnih.gov
Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of chiral hydrazines and related heterocyclic compounds. nih.govbeilstein-journals.org Chiral Brønsted acids and phase-transfer catalysts have been successfully employed in the enantioselective synthesis of 2-pyrazolines from α,β-unsaturated ketones and hydrazine derivatives. nih.govbeilstein-journals.org Furthermore, organocatalytic domino reactions, which involve a cascade of reactions in a single step, provide an efficient pathway to complex chiral molecules like pyrazolidine (B1218672) derivatives from disubstituted hydrazines and α,β-unsaturated aldehydes. nih.govbeilstein-journals.org
Another modern approach involves the asymmetric electrophilic amination and hydrazination of carbonyl compounds. The direct use of acyclic α-branched ketones as nucleophiles in reactions with electrophilic nitrogen sources, such as di-tert-butyl azodicarboxylate, can generate chiral α-tertiary amines and hydrazines. acs.orgresearchgate.net This process, often catalyzed by complexes like dinuclear zinc-ProPhenol, proceeds under mild conditions and is applicable to a diverse range of ketones. acs.org
These advanced catalytic methods provide a robust toolkit for the synthesis of a wide array of chiral hydrazine analogs, which could be adapted for the stereoselective synthesis of chiral derivatives of ethylhydrazine.
Advanced Reaction Mechanisms and Pathways Involving this compound
This compound serves as a versatile reagent in a variety of chemical transformations, most notably in nucleophilic addition and cyclization reactions that are fundamental to the synthesis of heterocyclic compounds.
Nucleophilic Addition Reactions
Ethylhydrazine possesses two nitrogen atoms with lone pairs of electrons, making it an effective nucleophile. It can react with electrophilic centers, such as carbonyl groups and activated double bonds. semanticscholar.org
The reaction of ethylhydrazine with α,β- and β,γ-unsaturated ketones is a key step in the formation of heterocyclic structures like 4,5-dihydropyrazoles. semanticscholar.org Quantum-chemical modeling has provided detailed insights into the mechanisms of these reactions. semanticscholar.orgresearchgate.net The specific product formed depends on which nitrogen atom of the ethylhydrazine acts as the nucleophile and which electrophilic site of the ketone is attacked.
When the terminal nitrogen atom (the one furthest from the ethyl group) of ethylhydrazine attacks the carbonyl group of α,β- or β,γ-unsaturated ketones, the initial products are α,β- and β,γ-unsaturated hydrazones, respectively. semanticscholar.org Computational studies have shown that the presence of water molecules plays a significant role in this process, with the reaction being energetically more favorable when two water molecules participate in the proton transfer steps. semanticscholar.org The activation barrier for the addition to an α,β-unsaturated ketone is lower with two water molecules compared to one. researchgate.net
Table 1: Calculated Activation Barriers for Hydrazone Formation
| Unsaturated Ketone Type | Number of Water Molecules | Activation Barrier (kcal/mol) | Energy Change (kcal/mol) |
|---|---|---|---|
| α,β-Unsaturated Ketone | 1 | 25.1 | 10.1 |
| α,β-Unsaturated Ketone | 2 | 20.9 | 9.3 |
| β,γ-Unsaturated Ketone | 1 | - | - |
| β,γ-Unsaturated Ketone | 2 | - | - |
Activation barriers and energy changes for the nucleophilic addition of the terminal nitrogen atom of ethylhydrazine to the carbonyl group of an α,β-unsaturated ketone. Data sourced from quantum-chemical modeling studies. researchgate.net Note: Specific values for the β,γ-unsaturated ketone were not provided in the same format.
Alternatively, the internal nitrogen atom (the one attached to the ethyl group) of ethylhydrazine can act as the nucleophile and attack the β-carbon of the C=C double bond in an α,β-unsaturated ketone. semanticscholar.org This conjugate addition leads to the formation of a β-ethylhydrazinyl ketone. semanticscholar.org This reaction pathway is thermodynamically more favorable and has a lower activation barrier compared to the formation of the α,β-unsaturated hydrazone, especially when only one water molecule is involved in the proton transfer. semanticscholar.org The activation barrier for this addition is 14.7 kcal/mol. semanticscholar.org
Addition to α,β- and β,γ-Unsaturated Ketones
Cyclization Reactions in Heterocyclic Compound Synthesis
The initial addition products of ethylhydrazine to unsaturated ketones are often intermediates that undergo subsequent intramolecular cyclization to form stable heterocyclic rings. The reaction between α,β-unsaturated ketones and hydrazine derivatives is one of the most common and effective methods for synthesizing 2-pyrazolines. sci-hub.semdpi.com
The formation of 4,5-dihydropyrazoles from the reaction of aryl ketones and phenylacetylenes, followed by treatment with ethylhydrazine, demonstrates this principle. semanticscholar.orgmathnet.ru In this multi-step synthesis, an unsaturated ketone is formed in situ, which then reacts with ethylhydrazine. The initial nucleophilic addition product, the β-ethylhydrazinyl ketone, readily cyclizes to form the 4,5-dihydropyrazole ring. grafiati.com This cyclization is a crucial step in the one-pot synthesis of these valuable heterocyclic compounds. mathnet.ru These pyrazoline structures can sometimes be further oxidized to form the corresponding aromatic pyrazoles. nih.gov
Formation of Hydrazones as Synthetic Intermediates
The reaction of this compound with aldehydes and ketones readily forms ethylhydrazones. ontosight.ai This condensation reaction is typically carried out under mild conditions and is foundational to many synthetic applications of ethylhydrazine, most notably the Fischer indole synthesis where the hydrazone is the key intermediate. wikipedia.orgresearchgate.net
The formation involves the nucleophilic attack of the terminal nitrogen of ethylhydrazine on the electrophilic carbonyl carbon. This is followed by a dehydration step, often acid-catalyzed, to yield the stable C=N double bond of the hydrazone. nih.govacs.org These ethylhydrazones are often stable, crystalline solids that can be isolated and purified before being used in subsequent reactions. researchgate.net
| Carbonyl Compound | Resulting Ethylhydrazone |
| Acetone | Acetone ethylhydrazone |
| Acetaldehyde | Acetaldehyde ethylhydrazone guidechem.com |
| Cyclohexanone | Cyclohexanone ethylhydrazone |
| Benzaldehyde | Benzaldehyde ethylhydrazone |
| Acetophenone | Acetophenone ethylhydrazone |
Table 2: Examples of Ethylhydrazones Formed from Ethylhydrazine.
Reduction Reactions of the Hydrazine Moiety
The N-N bond of the hydrazine moiety in ethylhydrazine and its derivatives (such as hydrazones and hydrazides) can be cleaved via chemical reduction to form the corresponding amines. This transformation is a useful synthetic tool for introducing an ethylamino group.
Several reducing agents can accomplish this. psu.edu Catalytic hydrogenation over a metal catalyst like palladium or platinum is a common method. psu.edu More potent reducing agents such as lithium aluminum hydride (LiAlH₄) can also be used to reduce hydrazides directly to the corresponding alkylated hydrazines. psu.edu A solution of titanium(III) trichloride (B1173362) has also been reported as an effective reagent for the reduction of various hydrazines to their corresponding primary amines. rsc.org
Furthermore, the C=N bond of hydrazones can be reduced to give the corresponding substituted hydrazines. psu.eduresearchgate.net For example, the reduction of an ethylhydrazone with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation can yield a 1,2-disubstituted hydrazine. researchgate.netaston.ac.uk
Derivatization Strategies for Analytical and Synthetic Applications
Ethylhydrazine is derivatized for both analytical and synthetic purposes. For analytical applications, derivatization is employed to enhance the detectability of small carbonyl compounds. nih.gov Ethylhydrazine can react with aldehydes and ketones to form stable ethylhydrazone conjugates. acs.org These derivatives have increased molecular weight and can be designed to incorporate a readily ionizable group, making them easily detectable by techniques like electrospray ionization mass spectrometry (ESI-MS). nih.govacs.org This strategy allows for the sensitive quantification of volatile or otherwise difficult-to-detect carbonyl compounds. nih.gov
For synthetic applications, derivatization is the cornerstone of ethylhydrazine's utility as a building block. Its conversion into heterocycles like pyrazoles and indoles is a form of synthetic derivatization that incorporates the ethylhydrazine skeleton into more complex, often biologically active, molecules. frontierspecialtychemicals.comnih.govgoogle.com The resulting heterocycles can be further functionalized, demonstrating the role of ethylhydrazine as a scaffold for creating diverse chemical libraries for applications in pharmaceuticals and agrochemicals. ontosight.aiclockss.org The synthesis of N-acetyl-N'-ethylhydrazine as an intermediate, which is then de-acetylated to produce ethylhydrazine dihydrochloride, is another example of a derivatization strategy used to control reactivity during synthesis. google.com
Pharmacological and Biological Activity Research
Enzyme Inhibition Studies
Research into the inhibitory effects of ethylhydrazine (B1196685) hydrochloride has primarily focused on its interaction with specific enzymes.
Horseradish Peroxidase Inactivation by Alkylhydrazines
Ethylhydrazine has been identified as an inactivator of horseradish peroxidase (HRP). The mechanism of inactivation involves the formation of a δ-meso-alkylated prosthetic heme group within the enzyme. This process is accompanied by the accumulation of stabilized isoporphyrin intermediates.
Kinetic studies have been conducted to determine the rate of this inactivation. For ethylhydrazine at a concentration of 1.0 mM, the half-life (t1/2) for the inactivation of horseradish peroxidase and the formation of the isoporphyrin intermediate at 25°C are 8.7 minutes and 7.2 minutes, respectively. The isoporphyrin intermediate formed from the ethyl analogue is notably long-lived, with a half-life of 450 minutes at 35°C and a pH of 7.0. This inactivation by the formation of meso-alkyl groups is believed to be due to steric hindrance that interferes with electron delivery to the heme edge, rather than being a result of the intrinsic electronic properties of meso-alkylation.
Interactive Data Table: Inactivation Kinetics of Horseradish Peroxidase by Alkylhydrazines
| Alkylhydrazine | Concentration (mM) | Inactivation t1/2 (min) at 25°C | Isoporphyrin Formation t1/2 (min) at 25°C | Isoporphyrin Intermediate Half-life (min) at 35°C, pH 7.0 |
| Ethylhydrazine | 1.0 | 8.7 | 7.2 | 450 |
| Methylhydrazine | 2.0 | 11.6 | 12.5 | 28 |
| Phenylethylhydrazine | 0.05 | 0.5 | 0.42 | 9 |
| n-Butylhydrazine | - | - | - | 96 |
Mammalian Target of Rapamycin (B549165) (MTOR) Inhibition
Currently, there is no direct scientific evidence available from the conducted research to suggest that ethylhydrazine hydrochloride itself acts as an inhibitor of the mammalian target of rapamycin (mTOR). While some complex molecules containing hydrazine (B178648) moieties have been investigated as potential mTOR inhibitors, the inhibitory activity of the specific compound this compound has not been documented in the available literature.
Alpha-Amylase Enzyme Inhibition
Based on the available scientific literature, there are no specific research findings that demonstrate or investigate the inhibition of the alpha-amylase enzyme by this compound.
Interactions with Biomolecules and Molecular Targets
The interaction of this compound with other biological molecules is a key area of its activity profile.
Binding Affinity to Receptors (e.g., Tyrosine Kinase Receptors)
There is no specific scientific information available from the conducted research regarding the binding affinity of this compound to tyrosine kinase receptors. Studies on the interaction of hydrazine derivatives with these receptors have focused on more complex molecules, and data on ethylhydrazine itself is not present in the available literature.
Covalent Bond Formation with Nucleophilic Sites on Proteins
While it is known that hydrazine derivatives can be reactive and potentially form covalent bonds with nucleophilic sites on proteins, specific studies detailing the covalent adduction of proteins by this compound are not available in the current body of scientific literature that was surveyed.
DNA Binding Studies
While specific studies detailing the DNA binding mechanism of this compound are not prevalent in the reviewed literature, research on the broader class of hydrazine-related chemicals (HRCs) indicates significant interaction with DNA. HRCs have a known propensity to induce DNA damage, particularly through the formation of O6-, N7-, and 8-oxo-guanine lesions. nih.gov This type of damage constitutes a direct chemical interaction with the purine (B94841) bases of DNA. nih.gov
Investigations into other hydrazine derivatives provide further insight into potential binding mechanisms. For example, studies on hydrazide and semicarbazide (B1199961) derivatives suggest an intercalative mode of binding with DNA. science.gov Intercalation involves the insertion of a molecule between the planar base pairs of the DNA double helix, which can lead to structural changes and interfere with DNA replication and transcription. nih.gov Furthermore, the antihypertensive drug hydralazine (B1673433), an aryl hydrazine, has been shown to form covalent adducts with abasic (Ap) sites in double-stranded DNA. nih.gov This reaction creates a stable bond that makes the DNA strand resistant to cleavage. nih.gov
Interaction with Single-Stranded DNA
Similar to its interaction with double-stranded DNA, the hydrazine derivative hydralazine has been found to react rapidly with abasic (Ap) sites in single-stranded DNA under physiological conditions. nih.gov This interaction results in the formation of a covalent hydralazine-DNA adduct, which is expected to block the normal repair processes for such damaged sites. nih.gov While proteins that specifically bind to single-stranded DNA are a major area of biological research, the direct chemical interaction of hydrazine compounds represents a different mechanism of engagement. nih.gov The damage caused by alkyl hydrazines can also lead to the formation of single-strand breaks in the DNA backbone.
Antimicrobial and Antifungal Activity
Hydrazine derivatives have demonstrated notable antimicrobial and antifungal properties. Hydrazide-hydrazones, for instance, are known to possess a wide spectrum of bioactivity, including antibacterial and antifungal effects. nih.govnih.gov
Significant research has focused on the antifungal properties of hydrazine-based compounds against Candida albicans, a common cause of fungal infections. nih.gov In one study, several hybrid compounds containing pyrrolidinone rings and hydrazine moieties were screened, identifying three molecules (Hyd.H, Hyd.OCH3, and Hyd.Cl) that significantly reduced the viability of C. albicans with rapid fungicidal activity. nih.govresearchgate.net These compounds were also effective against clinically isolated strains of C. albicans that were resistant to existing antifungal drugs like fluconazole (B54011) and caspofungin. nih.gov
Another study identified (4-phenyl-1, 3-thiazol-2-yl) hydrazine, designated 31C, as a potent antifungal agent with a broad spectrum of activity. nih.gov Its mechanism of action was found to involve an increase in reactive oxygen species (ROS) within the fungal cells, leading to significant oxidative damage and subsequent cell death. nih.gov This compound also inhibited the formation of biofilms, which are critical for fungal virulence. nih.gov
Below is a data table summarizing the Minimum Inhibitory Concentration (MIC) values for compound 31C against various pathogenic fungi. nih.gov
| Fungus Species | MIC (μg/ml) |
| Candida albicans SC5314 | 0.0625 |
| Candida albicans ATCC90028 | 0.0625 |
| Candida parapsilosis | 0.25 |
| Candida tropicalis | 0.125 |
| Candida glabrata | 0.125 |
| Candida krusei | 0.125 |
| Aspergillus fumigatus | 2 |
| Aspergillus flavus | 4 |
| Cryptococcus neoformans | 0.25 |
| Trichophyton rubrum | 0.25 |
| Microsporum canis | 0.5 |
Anticancer Research and Cytotoxicity
The role of hydrazine compounds in cancer research is complex, with some derivatives showing potential as anticancer agents while this compound itself has been identified as a carcinogen.
Inhibition of Cancer Cell Lines
While certain hydrazine compounds have shown no cytotoxicity against human cancer cell lines at concentrations up to 50 µg/mL, other specifically designed derivatives have demonstrated potent antiproliferative activities. researchgate.net For example, a novel series of thiazolylhydrazone derivatives were designed as inhibitors of the NRF2 transcription factor, which is involved in cancer cell resistance to ferroptosis. nih.gov One compound from this series, named PhcY, showed potent activity against a panel of cancer cell lines and was found to induce ferroptosis in MCF-7 breast cancer cells. nih.gov
Similarly, some hydrazinopyridazine derivatives have been evaluated for antitumor cytotoxicity against three human cancer cell lines: MCF-7 (breast), HEPG2 (liver), and HCT 116 (colon). cdc.gov The study found that the cytotoxic effectiveness varied depending on the specific chemical structure of the derivative and the cancer cell line being tested. cdc.gov
Antitumor Cytotoxicity
Contrasting with the anticancer potential of some complex derivatives, research on this compound has demonstrated its capacity to induce tumors in animal models. A 1974 study in the International Journal of Cancer identified this compound as a tumor inducer in mice. The administration of the compound was linked to the development of various neoplasms, including:
Adenocarcinomas and Adenomas of the lung
Hemangiomas and Hemangiosarcomas of blood vessels
Liver Neoplasms
Ovarian Neoplasms
Splenic Neoplasms
This carcinogenic activity highlights the critical role that specific molecular structure plays in the biological effects of hydrazine compounds. While the simple structure of ethylhydrazine may lead to carcinogenic outcomes, more complex, targeted derivatives can be engineered to exhibit antitumor cytotoxicity. nih.gov
The following table presents the IC50 values for selected hydrazinopyridazine compounds against different cancer cell lines, illustrating their cytotoxic potential. cdc.gov
| Compound | IC50 (µM) - HCT 116 (Colon) | IC50 (µM) - HEPG2 (Liver) | IC50 (µM) - MCF-7 (Breast) |
| Compound 10 | 1.12 | 2.04 | 2.51 |
| Compound 11 | 1.25 | 1.09 | 1.98 |
Neuropharmacological Aspects
The neuropharmacological profile of hydrazine compounds is primarily characterized by their activity as monoamine oxidase inhibitors (MAOIs) and their potential for neurotoxicity.
Many hydrazine derivatives function as irreversible and non-selective MAOIs. wikipedia.orgmayoclinic.org Monoamine oxidase is an enzyme responsible for breaking down key neurotransmitters in the brain, including norepinephrine, serotonin, and dopamine. mayoclinic.orgdrugs.com By inhibiting this enzyme, MAOIs increase the levels of these neurotransmitters, which is the mechanism behind their antidepressant effects. mayoclinic.org Historically, hydrazine-based drugs were among the first types of antidepressants developed. mayoclinic.org
However, exposure to hydrazine and its derivatives can also lead to significant neurotoxicity. nih.gov Acute exposure can result in central nervous system depression, seizures, and coma. researchgate.netnih.gov The underlying mechanism for this toxicity involves the disruption of the balance between the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), and the primary excitatory neurotransmitter, glutamate. nih.gov Hydrazine compounds can induce a functional deficiency of pyridoxine (B80251) (vitamin B6), which is an essential cofactor for the synthesis of GABA. nih.gov The resulting reduced GABA levels can lead to uncontrolled neural excitation and seizures. nih.gov Chronic exposure to these chemicals has also been linked to neurodegenerative diseases. nih.gov
Applications in Protein Labeling and Active Site Mapping
This compound serves as a valuable tool in biochemical research, particularly in the realms of protein labeling and the characterization of enzyme active sites. Its utility stems from its ability to act as a mechanism-based inactivator, a class of inhibitors that are unreactive until they are catalytically converted into a reactive species by the target enzyme itself. This process leads to the formation of a covalent bond, effectively labeling the active site and providing insights into the enzyme's catalytic mechanism.
The underlying principle of ethylhydrazine's application in this context is its oxidation within the enzyme's active site. Enzymes that can oxidize substrates, such as monoamine oxidases, peroxidases, and cytochrome P450s, can convert ethylhydrazine into highly reactive intermediates. These intermediates, which can include ethyl radicals or ethyldiazene, then rapidly react with nearby amino acid residues or the prosthetic group (like a heme cofactor) within the active site. This covalent modification results in the irreversible inhibition of the enzyme.
By identifying the site of covalent attachment, researchers can map the active site's topology and identify crucial residues involved in catalysis and substrate binding. Furthermore, the conditions required for this inactivation provide information about the enzyme's mechanism.
Detailed Research Findings
Research into substituted hydrazines, including ethylhydrazine, has elucidated their role as inactivators for several key enzyme families.
Monoamine Oxidase (MAO): Substituted hydrazines are well-documented inhibitors of MAO. The inhibition mechanism involves the enzyme oxidizing the hydrazine, which leads to the formation of a reactive species that covalently binds to the flavin cofactor or an amino acid residue in the active site. While much of the detailed research has focused on derivatives like phenelzine (B1198762) and phenylhydrazine (B124118), the fundamental mechanism is applicable to alkylhydrazines like ethylhydrazine. The inhibition of MAO by hydrazines is dependent on the presence of oxygen and is typically irreversible. nih.govnih.gov
Heme Peroxidases: Studies have shown that horseradish peroxidase can catalyze the oxidation of ethylhydrazine. This process leads to the formation of ethyl radicals. capes.gov.br These radicals are highly reactive species that can subsequently attack the heme group or protein residues in the active site of the peroxidase, leading to covalent modification and inactivation of the enzyme. This reaction highlights the ability of heme-containing enzymes to bioactivate ethylhydrazine into a potent labeling agent.
Cytochrome P450 (CYP) Enzymes: Hydrazine-containing compounds are recognized as mechanism-based inhibitors of CYP enzymes. nih.govdeakin.edu.au The catalytic cycle of CYPs involves the generation of a highly reactive iron-oxo species that can oxidize a wide range of substrates. When a hydrazine like ethylhydrazine enters the active site, it can be oxidized to a reactive intermediate. This intermediate then covalently binds to the heme prosthetic group or the apoprotein, causing irreversible inactivation. nih.gov This process has been a critical area of study in drug development to avoid unintended drug-drug interactions.
The table below summarizes the key enzyme targets for hydrazine derivatives and the general mechanism of inactivation, which is applicable to ethylhydrazine.
| Enzyme Target Family | General Mechanism of Inactivation by Hydrazines | Result of Interaction |
| Monoamine Oxidase (MAO) | Enzymatic oxidation of the hydrazine to a reactive species in the active site. | Covalent modification of the flavin cofactor or apoprotein, leading to irreversible inhibition. nih.gov |
| Heme Peroxidases | Peroxidase-catalyzed oxidation to form radical intermediates (e.g., ethyl radical from ethylhydrazine). capes.gov.br | Covalent adduction to the heme group or active site residues, causing enzyme inactivation. |
| Cytochrome P450 (CYP) | CYP-mediated oxidation to a reactive intermediate that attacks the enzyme. nih.gov | Covalent binding to the heme or apoprotein, resulting in mechanism-based inactivation. |
Toxicological and Safety Research
Genotoxicity and Mutagenicity Mechanisms
The genotoxicity of hydrazine (B178648) derivatives, including ethylhydrazine (B1196685), is a subject of significant scientific investigation. These compounds are capable of inducing genetic damage through various mechanisms, ultimately contributing to their mutagenic and carcinogenic potential. The metabolic activation of hydrazines can lead to the formation of reactive intermediates that interact with cellular macromolecules like DNA.
Hydrazine compounds are known to cause DNA damage, primarily through the generation of reactive radicals and alkylating species following metabolic activation. Studies on various hydrazines have demonstrated their ability to induce DNA strand scission. nih.gov The process often involves metabolic transformation into toxic intermediates that can damage cellular macromolecules. nih.gov Research on a series of hydrazine derivatives incubated in hemolysate, which contains oxyhemoglobin that can metabolize these compounds, revealed time- and concentration-dependent DNA strand scission. nih.gov The mechanism is thought to be dominated by organic free radicals rather than reactive oxygen species. nih.gov
The cell possesses complex DNA repair networks to counteract such damage. For instance, nucleotide excision repair (NER) is a crucial pathway for repairing DNA lesions. nih.gov If the damage is not properly repaired before cell replication, it can lead to the fixation of mutations.
A key mechanism of hydrazine-induced genotoxicity is the aberrant methylation of DNA bases, particularly guanine (B1146940). Research has confirmed that hydrazine administration results in the formation of methylated guanines in liver DNA. nih.gov Studies in rats treated with hydrazine have shown a dose-dependent increase in the formation of N7-methylguanine (N7-MeGua) and O6-methylguanine (O6-MeGua) in liver DNA. nih.govnih.gov
O6-MeGua is a particularly pro-mutagenic lesion because it can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. The formation of these DNA adducts has been observed even at dosages below those for which carcinogenic effects have been described, indicating that DNA methylation is a sensitive indicator of hydrazine-induced genetic damage. nih.gov The persistence of these adducts is also a critical factor; studies have shown that O6-methylguanine has a half-life of approximately 13 hours in rat liver DNA, while N7-methylguanine is removed more slowly. nih.gov
| Hydrazine Dose (mg/kg) | N7-Methylguanine (adducts per 106 nucleotides) | O6-Methylguanine (adducts per 109 nucleotides) |
|---|---|---|
| Untreated Control | ~1.1-1.3 (Background) | ~0.29 (Background) |
| 0.1 | ~1.1-1.3 | No increase |
| 0.2 | Data not specified | No increase |
| >0.2 to 10 | Increasing to 39-45 | Increasing to 134 |
Exposure to certain chemical mutagens can lead to structural and numerical changes in chromosomes, known as chromosome aberrations. While specific studies on ethylhydrazine hydrochloride and chromosome aberrations are limited, research on other hydrazine derivatives, such as maleic hydrazide, has demonstrated the potential for this class of compounds to induce such effects. nih.gov These aberrations can include breaks, deletions, and rearrangements of chromosome segments, which are hallmarks of clastogenic (chromosome-breaking) agents. Formaldehyde (B43269), a metabolite linked to hydrazine toxicity, is a DNA-reactive substance known to induce chromosomal damage in cultured mammalian cells. nih.gov
There is substantial evidence that endogenous formaldehyde plays a critical role in the genotoxicity of hydrazines. dtic.mil Formaldehyde, a ubiquitous environmental agent and a product of cellular metabolism, is a known genotoxin that can cause DNA adducts and cross-links. nih.govfrontiersin.org Research suggests that the methylation of liver DNA guanine following hydrazine administration is mediated by formaldehyde. dtic.mil
An in vitro study demonstrated that hydrazine could induce DNA methylation only in the presence of both formaldehyde and active liver enzymes. dtic.mil This indicates that a reaction product of hydrazine and endogenous formaldehyde is likely the ultimate methylating agent. The body has defense mechanisms against formaldehyde, with the enzyme alcohol dehydrogenase 5 (ADH5) playing a primary role in its detoxification. nih.gov The genotoxic effects of formaldehyde underscore its importance as a mediator of hydrazine-induced DNA damage. nih.govnih.gov
Carcinogenicity Studies in Animal Models
This compound has been identified as a tumor-inducing agent in animal models. nih.gov A lifetime study in Swiss mice administered this compound in their drinking water revealed a significant increase in the incidence of various tumors compared to control groups. nih.gov
The study observed a notable induction of lung and liver neoplasms. Specifically, the treated mice developed a high incidence of adenomas and adenocarcinomas of the lung. nih.gov In the liver, both benign and malignant vascular tumors, such as hemangiomas and hemangiosarcomas, were observed. nih.gov Other tumor types noted in the study included hemangiopericytomas and splenic neoplasms. nih.gov These findings in animal models are consistent with the broader evidence that many hydrazine compounds exhibit carcinogenic properties. cdc.govnih.gov The carcinogenic action of hydrazines is often linked to their genotoxic activity, particularly their ability to cause DNA alkylation. nih.gov
| Organ/System | Tumor Type |
|---|---|
| Lung | Adenoma, Adenocarcinoma |
| Liver | Hemangioma, Hemangiosarcoma |
| Vascular System | Hemangiopericytoma |
| Spleen | Splenic Neoplasms |
| Ovary | Ovarian Neoplasms |
| Skin | Skin Neoplasms |
Neurotoxic Effects
The central nervous system is a target for the toxicity of hydrazines. nih.gov Studies involving this compound have demonstrated its neurotoxic potential in animal models. Single subcutaneous injections of this compound in Swiss mice were shown to produce convulsive and other toxic effects. nih.gov These acute neurological symptoms are characteristic of exposure to several hydrazine derivatives. nih.gov
Broader studies on hydrazines confirm that these compounds can affect the nervous system. cdc.gov Effects observed in animals after inhalation exposure to other hydrazines include tremors, convulsions, and seizures. nih.gov The neurotoxicity is a significant concern in occupational health settings where exposure to hydrazine rocket fuels can occur. researchgate.net While the precise mechanisms are complex, the neurotoxic effects highlight another dimension of the toxicological profile of this compound and related compounds.
Hepatic Biochemical and Microsomal Enzyme Activity Alterations
The specific effects of this compound on hepatic biochemical and microsomal enzyme activity are not extensively documented in publicly available literature. However, research on the parent compound, hydrazine, provides significant insight into the potential hepatotoxicity of its derivatives.
Studies on hydrazine have shown it to be a hepatotoxin that induces a range of biochemical changes in the liver. A notable effect is the dose-related increase in liver triglycerides, leading to fatty liver, and a decrease in hepatic glutathione (B108866). nih.gov The toxic effects, including alterations in liver weight and glutathione levels, can be detected shortly after administration. nih.gov At significant exposure levels, hepatic reduced glutathione can be depleted to approximately 50% of control values, while triglycerides can increase sevenfold. nih.gov
Hydrazine is metabolized by liver microsomal enzymes in a process dependent on NADPH and oxygen. nih.gov The hepatotoxicity of hydrazine can be modulated by substances that induce or inhibit the cytochrome P-450 enzyme system. nih.gov For instance, pretreatment with the inhibitor piperonyl butoxide was found to increase triglyceride accumulation, whereas pretreatment with inducers like phenobarbital (B1680315) resulted in reduced accumulation. nih.gov This suggests that the metabolism by cytochrome P-450 isoenzymes plays a crucial role in the toxicity profile of hydrazine. nih.gov Some research suggests that the hepatotoxicity may be caused by the parent compound itself rather than its metabolites. nih.gov
The table below summarizes the dose-related effects of hydrazine on key hepatic biochemical markers in rats.
| Parameter | Dose of Hydrazine | Observation |
| Liver Triglycerides | 40 mg/kg | Optimal effect observed |
| Liver Triglycerides | 60 mg/kg | ~7 times normal level at 24h |
| Hepatic Glutathione | 10 mg/kg | Threshold dose for toxic effect |
| Hepatic Glutathione | 60 mg/kg | ~50% of control value at 24h |
Data derived from studies on the parent compound, hydrazine.
Mitochondrial ATP Synthesis Inhibition
Direct studies on the inhibition of mitochondrial ATP synthesis by this compound are limited. However, evidence from research on hydrazine indicates that it disrupts mitochondrial function and energy metabolism.
Exposure to hydrazine has been shown to cause a dose-related depletion of hepatic Adenosine Triphosphate (ATP). nih.gov This depletion of ATP, the primary energy currency of the cell, points towards significant mitochondrial toxicity. nih.gov The inhibition of ATP synthesis is a critical mechanism of cellular injury, as it can lead to cell death through necrosis or apoptosis. nih.gov Drugs that injure mitochondria often act by inhibiting the respiratory complexes of the electron transport chain or by uncoupling oxidative phosphorylation. nih.gov
The formation of "megamitochondria" has been observed in the liver following hydrazine treatment, a structural change indicative of mitochondrial stress. nih.gov The hepatotoxicity of hydrazine, including the depletion of ATP and glutathione, is closely linked. A linear correlation has been found between hepatic glutathione and ATP levels in animals exposed to hydrazine. nih.gov This suggests that oxidative stress and the depletion of cellular antioxidants are intertwined with the impairment of mitochondrial energy production.
The table below illustrates the impact of hydrazine on hepatic ATP and glutathione levels.
| Parameter | Dose of Hydrazine | Observation |
| Hepatic ATP | Dose-related | Depletion observed |
| Hepatic Glutathione | Dose-related | Depletion observed |
Data derived from studies on the parent compound, hydrazine.
Developmental Toxicity (Embryo/Fetal Effects)
The base compound, hydrazine, has been identified as a teratogen in five different animal species. nih.gov This indicates that hydrazine and likely its derivatives can have adverse effects on embryo-fetal development. yale.edu Studies on aquatic life have also demonstrated developmental effects; for instance, teratogenic effects were observed in fathead minnow embryos exposed to hydrazine. epa.gov
In one study involving hamsters, a single high dose of hydrazine did not produce evidence of developmental toxicity or teratogenicity. nih.gov However, other animal studies suggest that hydrazine can cause serious reproductive effects, such as decreased sizes of ovaries and testes and reduced sperm production. cdc.gov Given the evidence of teratogenicity for the parent compound and other related hydrazines, it is prudent to consider this compound as a potential developmental toxin. nih.govnih.gov
Dermatological Sensitization (Contact Dermatitis)
This compound is recognized as a potential skin sensitizer (B1316253). While specific case studies for the ethyl- derivative are scarce, the parent compound, hydrazine, is known to be a strong skin sensitizer that can cause allergic contact dermatitis. chemicals.co.ukitcilo.org
Contact dermatitis from hydrazine hydrate (B1144303) has been documented in case studies, where individuals developed dermatitis on the fingers after exposure. nih.gov Allergic contact dermatitis is a delayed-type hypersensitivity reaction that occurs after an individual has been immunologically sensitized to a substance. researchgate.net Symptoms can include redness, itching, and blistering of the skin at the site of contact. umich.edu
Given that hydrazine is classified as a sensitizer, and the general toxicological principle that derivatives often share similar hazard profiles with the parent compound, this compound should be handled with appropriate precautions to avoid skin contact and potential sensitization.
Environmental Toxicology and Ecotoxicity
This compound is classified as very toxic to aquatic life (H400). cymitquimica.com This classification indicates that the substance can cause significant harm to aquatic organisms even at low concentrations.
While specific ecotoxicity data for this compound is limited, extensive testing has been conducted on hydrazine. These studies show that hydrazine is toxic to a wide range of aquatic species. The blue-green alga Microcystis aeruginosa is particularly sensitive, with a reported 10-day toxicity threshold of 0.00008 mg/L. inchem.org For fish species, 96-hour LC50 values (the concentration lethal to 50% of the test organisms) generally range from approximately 0.5 to 6.0 mg/L. inchem.orgdtic.mil Sub-lethal effects, such as teratogenic effects in fathead minnow embryos, have been observed at concentrations as low as 0.1 mg/L. epa.govinchem.org
The table below presents a summary of acute toxicity data for the parent compound, hydrazine, in several aquatic species.
| Species | Test Duration | LC50 (mg/L) | Hardness (mg/L as CaCO3) |
| Common Guppy (Poecilia reticulata) | 96 hours | 0.61 | 20-25 |
| Common Guppy (Poecilia reticulata) | 96 hours | 3.85 | 400-500 |
| Bluegill (Lepomis macrochirus) | 96 hours | 1.08 | 240-292 |
| Bluegill (Lepomis macrochirus) | 96 hours | 0.6 | 160-190 (at 10°C) |
| Rainbow Trout (Oncorhynchus mykiss) | 76 hours | 6.8 | N/A |
Data derived from studies on the parent compound, hydrazine. epa.gov
Due to its solubility in water, accidental releases of this compound into the environment pose a significant risk to aquatic ecosystems. cymitquimica.com
Advanced Analytical and Spectroscopic Characterization in Research
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight and elemental composition of compounds like ethylhydrazine (B1196685) hydrochloride.
High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous confirmation of a compound's elemental composition by measuring its molecular mass with very high accuracy. measurlabs.comazolifesciences.com Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. researchgate.net For ethylhydrazine hydrochloride, the active component is the ethylhydrazinium cation (C₂H₉N₂⁺). HRMS analysis would provide a highly accurate mass measurement, typically to within a few parts per million (ppm) of the theoretical value, which is calculated based on the masses of the most abundant isotopes of its constituent elements. researchgate.netresearchgate.net This level of precision allows for the confident confirmation of the molecular formula. measurlabs.comresearchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₂H₉N₂⁺ | frontierspecialtychemicals.com |
| Theoretical Exact Mass (Monoisotopic) | 61.07657 u | Calculated |
| Hypothetical Experimental Mass | 61.07651 u | - |
| Mass Error | -0.98 ppm | - |
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules in solution by transferring them into the gas phase as ions with minimal fragmentation. nih.govnih.gov ESI-MS is particularly well-suited for the detection of conjugates formed from ethylhydrazine. Hydrazines readily react with carbonyl compounds (aldehydes and ketones) to form stable hydrazone conjugates. nih.gov This derivatization strategy is highly effective for detecting small, volatile carbonyl compounds that are otherwise difficult to analyze directly by ESI-MS. nih.gov Ethylhydrazine can serve as a labeling reagent, and the resulting hydrazone, which is more easily ionized, can be readily detected, often as a protonated molecule [M+H]⁺. rsc.orgresearchgate.net
| Carbonyl Compound | Structure of [M+H]⁺ Conjugate | Theoretical m/z |
|---|---|---|
| Formaldehyde (B43269) (CH₂O) | [CH₃CH₂NHN=CH₂ + H]⁺ | 73.0766 |
| Acetaldehyde (C₂H₄O) | [CH₃CH₂NHN=CHCH₃ + H]⁺ | 87.0922 |
| Acetone (C₃H₆O) | [CH₃CH₂NHN=C(CH₃)₂ + H]⁺ | 101.1079 |
Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the separation, identification, and quantification of volatile and semi-volatile compounds, especially at trace levels. wisdomlib.orgnih.gov Due to the polarity and reactivity of ethylhydrazine, direct analysis by GC can be challenging. A common and effective approach is to derivatize the analyte to form a more stable and volatile compound suitable for GC separation. wisdomlib.orgresearchgate.net Reaction with an aldehyde (e.g., benzaldehyde) or a ketone (e.g., acetone) converts ethylhydrazine into its corresponding hydrazone. nih.govnih.gov This derivative can then be analyzed by GC-MS, often using Selected Ion Monitoring (SIM) mode for the mass spectrometer, which provides excellent sensitivity and selectivity for detecting parts-per-million (ppm) levels of the original hydrazine (B178648) compound in a sample matrix. researchgate.netnih.gov
| Step | Description | Purpose |
|---|---|---|
| 1. Sample Preparation | Extraction of ethylhydrazine from the sample matrix. | Isolate the analyte. |
| 2. Derivatization | Reaction with a carbonyl compound (e.g., acetone) to form ethylhydrazone. researchgate.net | Increase volatility and thermal stability for GC analysis. researchgate.net |
| 3. GC Separation | Injection of the derivative into the GC system for separation on a capillary column. | Separate the derivative from other matrix components. |
| 4. MS Detection | The separated derivative is ionized (typically by electron ionization) and detected by the mass spectrometer, often in SIM mode. | Provide sensitive and specific detection and quantification. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).
The ¹H NMR spectrum of this compound provides specific information about the arrangement of hydrogen atoms in the molecule. The ethyl group gives rise to two distinct signals: a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, resulting from spin-spin coupling with their neighboring protons. The protons on the nitrogen atoms (-NH-NH₂) would likely appear as broad signals due to rapid chemical exchange and quadrupolar coupling with the nitrogen nuclei. Their chemical shifts would be concentration and solvent-dependent.
| Proton Group | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| CH₃-CH₂- | ~1.2 | Triplet (t) | 3H |
| CH₃-CH₂- | ~3.0 | Quartet (q) | 2H |
| -NH-NH₂ | Variable (broad) | Singlet (br s) | 3H |
The ¹³C NMR spectrum of this compound is simpler than its ¹H NMR spectrum because ¹³C-¹³C coupling is statistically improbable due to the low natural abundance of the ¹³C isotope (~1.1%). compoundchem.compressbooks.pub The spectrum will show a distinct signal for each chemically non-equivalent carbon atom. huji.ac.il In ethylhydrazine, the two carbon atoms of the ethyl group are in different chemical environments, resulting in two unique signals. The methylene carbon (-CH₂-), being directly attached to the electronegative nitrogen atom, is deshielded and will appear at a higher chemical shift (downfield) compared to the more shielded methyl carbon (-CH₃). pressbooks.puboregonstate.edu
| Carbon Group | Approximate Chemical Shift (δ, ppm) |
|---|---|
| CH₃- | ~10 - 15 |
| -CH₂- | ~45 - 55 |
DEPT Experiments
Distortionless Enhancement by Polarization Transfer (DEPT) is a Nuclear Magnetic Resonance (NMR) technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. By running a series of experiments, such as DEPT-90 and DEPT-135, the specific type of carbon atom can be identified. In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals are negative. A DEPT-90 experiment only shows signals for CH groups.
Table 1: Predicted ¹³C DEPT NMR Signals for this compound
| Carbon Type | DEPT-135 Signal | DEPT-90 Signal |
|---|---|---|
| CH₃ | Positive | No Signal |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular bonds. In the IR spectrum of this compound, characteristic peaks would confirm the presence of its key functional groups.
Although a specific, peer-reviewed spectrum for this compound is not widely published, the expected absorptions can be inferred from data for similar compounds like hydrazine dihydrochloride (B599025) and general knowledge of IR spectroscopy. Key vibrational modes would include N-H stretching from the hydrazinium (B103819) ion, C-H stretching from the ethyl group, and N-H bending.
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Hydrazinium) | Stretching | 3200 - 3000 |
| C-H (Alkyl) | Stretching | 3000 - 2850 |
| N-H (Hydrazinium) | Bending (Asymmetric) | ~1600 |
X-ray Crystallography for Absolute Stereochemical Confirmation
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can map the electron density and thereby determine the precise positions of atoms, bond lengths, and bond angles. nih.gov
For a simple, achiral molecule like this compound, the primary role of X-ray crystallography would be to confirm its ionic structure, detailing the arrangement of the ethylhydrazinium cation ([CH₃CH₂NHNH₃]⁺) and the chloride anion (Cl⁻) in the crystal lattice. It would also provide precise data on the conformation of the ethyl group and the geometry of the hydrazinium moiety. Currently, the specific crystal structure of this compound is not publicly documented in crystallographic databases.
Elemental Analysis for Composition Validation
Elemental analysis is a crucial technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) within a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula to verify its elemental composition and purity.
For this compound, with a molecular formula of C₂H₉ClN₂, the theoretical elemental composition can be calculated based on its molar mass of 96.56 g/mol . frontierspecialtychemicals.com
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass ( g/mol ) | Theoretical Percentage |
|---|---|---|---|---|
| Carbon | C | 12.01 | 96.56 | 24.88% |
| Hydrogen | H | 1.008 | 96.56 | 9.39% |
| Chlorine | Cl | 35.45 | 96.56 | 36.72% |
Experimental results from elemental analysis of a pure sample of this compound are expected to align closely with these theoretical values.
High-Performance Liquid Chromatography (HPLC) for Purity and Lipophilicity
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. cdc.gov It is widely employed in pharmaceutical and chemical research to assess the purity of a compound. For small, polar molecules like this compound, a reversed-phase HPLC method would typically be used, where the compound is passed through a nonpolar stationary phase with a polar mobile phase. The retention time—the time it takes for the compound to travel through the column—is a characteristic property that can be used for identification and quantification.
The purity of an this compound sample is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. While general HPLC methods for hydrazines often involve a pre-column derivatization step to improve detection, specific validated methods for the direct analysis of this compound purity are not extensively detailed in the literature. cdc.govresearchgate.net
Spectrophotometric and Spectrofluorimetric Methods for Detection
Spectrophotometric and spectrofluorimetric methods are used for the quantitative determination of substances, often at low concentrations. cdc.gov These methods for hydrazine and its derivatives typically rely on a chemical reaction that produces a colored or fluorescent product (a chromophore or fluorophore). scholarsresearchlibrary.com
A common approach for the spectrophotometric determination of hydrazines involves derivatization with an aldehyde, such as p-dimethylaminobenzaldehyde, to form a colored hydrazone. nih.gov The intensity of the color, measured by a spectrophotometer at a specific wavelength, is proportional to the concentration of the hydrazine in the sample. scholarsresearchlibrary.com For instance, a method for determining hydrazine involves reaction with p-dimethylaminobenzaldehyde to form a yellow product with maximum absorption around 458 nm. scholarsresearchlibrary.com Similar principles could be applied to develop a validated method for detecting and quantifying this compound in various samples. Spectrofluorimetric methods offer even greater sensitivity and are based on reactions that yield fluorescent products. cdc.gov
Computational and Theoretical Chemistry of Ethylhydrazine Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and energy of molecules. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about molecular geometries, reaction pathways, and spectroscopic properties.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries to find the most stable conformation (the ground state). In DFT, the energy of the molecule is determined as a functional of the electron density.
For hydrazine (B178648) derivatives, DFT methods, such as those employing Becke's three-parameter and Lee–Yang–Parr hybrid functional (B3LYP), are commonly used with a basis set like 6-31G(d,p) to perform geometry optimization. nih.gov This process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find the arrangement with the lowest possible energy. The reliability of this level of theory is often validated by comparing the calculated structure with experimental data, such as that from X-ray crystallography. nih.gov These calculations are crucial for determining the three-dimensional structure of ethylhydrazine (B1196685) hydrochloride, which is essential for understanding its reactivity and interactions with other molecules. nih.govutm.my
Table 1: Example of DFT Calculation Parameters for Hydrazine Derivatives
| Parameter | Specification | Purpose |
| Method | Density Functional Theory (DFT) | To calculate the electronic structure and energy. |
| Functional | B3LYP | An approximation to the exchange-correlation energy functional. |
| Basis Set | 6-31G(d,p) | A set of mathematical functions used to build the molecular orbitals. |
| Task | Geometry Optimization | To find the lowest energy (most stable) molecular structure. |
Semi-empirical methods, such as PM3 (Parametric Method 3), offer a computationally less expensive alternative to ab initio methods like DFT. nih.gov These methods simplify the calculations by incorporating experimental data (parameters) to approximate certain integrals. This trade-off between accuracy and computational cost makes them suitable for studying large molecules and complex reaction mechanisms.
The PM3 method can be used to calculate electronic properties (like orbital energies), conformational parameters (bond lengths, angles), and thermodynamic data (enthalpy of formation) for reactants, intermediates, transition states, and products. nih.govresearchgate.net By mapping the potential energy surface of a reaction, researchers can rationalize the observed reaction pathways. For instance, in reactions involving hydrazide derivatives, PM3 calculations can help identify the most likely mechanism by comparing the energies of different intermediates and transition states. researchgate.net
Molecular Docking Studies for Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to understand how a small molecule, such as a derivative of ethylhydrazine, might interact with a biological target, typically a protein or nucleic acid. thaiscience.infomdpi.com
The process involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower energy scores typically indicating a more stable interaction. thaiscience.info Docking studies on hydrazine and hydrazone derivatives have been used to explore their potential as anticancer, antidiabetic, or antimicrobial agents by identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues in the active site of target proteins. researchgate.netresearchgate.net These insights are invaluable for structure-based drug design.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org The fundamental principle is that the structural properties of a molecule determine its activity. QSAR attempts to find a statistical correlation between chemical descriptors and a measured biological response. nih.govnih.gov
A typical QSAR model takes the form: Activity = f (Physicochemical Properties and/or Structural Descriptors) wikipedia.org
The descriptors can include parameters related to hydrophobicity (e.g., ClogP), electronics (e.g., Hammett constants), and sterics (e.g., Taft's constant). nih.govsrmist.edu.in For a series of hydrazine derivatives, a QSAR model could be developed to predict their antibacterial activity, for example. nih.gov By analyzing the correlation, researchers can identify which molecular properties are most important for the desired activity, providing a rational basis for designing new, more potent compounds. ijpsr.com
Table 2: Common Descriptors Used in QSAR Studies
| Descriptor Type | Example | Information Provided |
| Hydrophobic | ClogP (Calculated Log P) | The lipophilicity of the molecule, affecting its ability to cross cell membranes. |
| Electronic | Hammett Constant (σ) | The electron-donating or electron-withdrawing nature of substituents. |
| Topological | Molecular Refractivity (MR) | The volume occupied by the molecule and its polarizability. |
| Steric | Taft's Steric Parameter (Es) | The size and shape of substituents. |
Modeling of Reaction Kinetics and Mechanisms
Computational chemistry provides powerful tools for modeling the kinetics and mechanisms of chemical reactions at a molecular level. These models are essential for understanding the decomposition and combustion of hydrazine-based compounds, which are relevant in fields like aerospace propulsion. nasa.govresearchgate.net
By using quantum chemical methods, it is possible to map out the entire potential energy surface for a reaction. This involves identifying the structures and energies of reactants, products, and, crucially, the transition states that connect them.
The activation barrier (or activation energy, E_a) is the energy difference between the reactants and the transition state. researchgate.net A lower activation barrier corresponds to a faster reaction rate. The reaction energy (ΔE) is the energy difference between the products and the reactants. A negative ΔE indicates that the reaction is thermodynamically favorable (exothermic). researchgate.net
Theoretical studies on hydrazine derivatives often employ high-level quantum calculations to determine these energy barriers and reaction pathways. nih.gov For example, investigating the decomposition of hydrazine on a catalyst surface involves calculating the activation energies for various bond-breaking (N-N and N-H) and bond-forming steps. researchgate.net This analysis reveals the most likely reaction mechanism and the rate-determining step, providing critical data for developing detailed chemical kinetic models. mdpi.com
Role of Proton Transfer Molecules (e.g., Water) in Reaction Pathways
Proton transfer is a fundamental chemical process, and for a molecule like ethylhydrazine hydrochloride, the presence of proton transfer molecules, most notably water, is crucial in defining its reaction pathways. While specific computational studies on this compound are not extensively available in the current body of scientific literature, the principles of its interactions with water can be inferred from theoretical studies on similar small hydrazine derivatives and general principles of computational chemistry.
In an aqueous environment, water molecules can act as both proton donors and acceptors, facilitating proton transfer to and from the ethylhydrazine cation. Density Functional Theory (DFT) is a powerful computational method to explore these interactions. DFT calculations can elucidate the energetics and mechanisms of proton transfer reactions involving this compound and water.
Key Roles of Water in Reaction Pathways:
Proton Shuttling: Water molecules can form hydrogen-bonded networks, creating a "proton wire" that facilitates the transfer of protons over distances. This is a critical mechanism in many biological and chemical systems. For this compound, a water bridge could enable the transfer of a proton from the protonated amine group to another acceptor molecule, or even intramolecularly under specific conditions.
Solvation and Stabilization: The polar nature of water allows it to solvate the ethylhydrazine cation and the chloride anion effectively. This solvation stabilizes charged transition states that may occur during a reaction, thereby lowering the activation energy and influencing the reaction rate. Theoretical calculations can quantify this stabilization effect.
Acid-Base Catalysis: Water can act as a weak acid or a weak base, catalyzing reactions that involve protonation or deprotonation steps. For instance, in a reaction where the ethylhydrazine cation needs to be deprotonated for the reaction to proceed, a water molecule can act as the proton acceptor.
Theoretical Investigation of Reaction Energetics:
Computational studies, typically employing DFT with an appropriate basis set (e.g., B3LYP/6-31G(d,p)), can be used to model the reaction between this compound and water. By calculating the potential energy surface, researchers can identify the transition states and intermediates of the reaction. This allows for the determination of activation energies and reaction enthalpies, providing a detailed picture of the reaction mechanism.
For a hypothetical proton transfer from the ethylhydrazinium cation to a water molecule, the reaction can be represented as:
CH3CH2NH2NH3+ + H2O <=> CH3CH2NHNH2 + H3O+
The table below illustrates hypothetical energetic data that could be obtained from such a DFT study.
| Parameter | Hypothetical Value (kcal/mol) |
| Activation Energy (Forward) | 15.2 |
| Activation Energy (Reverse) | 5.8 |
| Enthalpy of Reaction (ΔH) | 9.4 |
Note: These values are illustrative and would need to be determined by specific quantum chemical calculations for this compound.
Molecular Dynamics Simulations (Implicit Solvent Conditions)
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational dynamics, solvation, and interactions with its environment. To manage the computational cost of explicitly simulating thousands of solvent molecules, implicit solvent models are often employed.
Implicit solvent models represent the solvent as a continuous medium with average properties, such as a dielectric constant, rather than as individual molecules. This approach significantly reduces the number of atoms in the simulation, allowing for longer simulation times and the study of larger systems. The Generalized Born (GB) model is a widely used implicit solvent model.
Investigating Conformational Dynamics:
This compound possesses conformational flexibility, particularly around the C-C and C-N single bonds. MD simulations in an implicit solvent can explore the different stable conformations (rotamers) of the molecule and the energetic barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions. A theoretical conformational analysis of related molecules like methylhydrazine has shown the importance of such studies. researchgate.net
The table below presents hypothetical data that could be derived from an MD simulation to characterize the conformational landscape of this compound.
| Dihedral Angle | Most Populous Conformation (degrees) | Relative Population (%) |
| H-C-C-N | 60 (gauche) | 65 |
| H-C-C-N | 180 (anti) | 35 |
| C-C-N-N | 90 (skew) | 70 |
| C-C-N-N | 180 (anti) | 30 |
Note: These values are for illustrative purposes and would be the output of a specific MD simulation.
Advantages and Limitations of Implicit Solvent Models:
The use of implicit solvent models in MD simulations offers several advantages:
Computational Efficiency: As mentioned, the primary advantage is the significant reduction in computational cost, enabling longer simulations.
Enhanced Sampling: The absence of explicit solvent viscosity can lead to faster exploration of the conformational space of the solute.
However, there are also limitations:
Lack of Specific Interactions: Implicit models cannot capture specific hydrogen bonding interactions between the solute and individual solvent molecules, which can be important in some chemical processes.
Approximations in Solvation Energy: The calculation of the solvation free energy is based on approximations, which may not be accurate for all systems.
Despite these limitations, MD simulations with implicit solvent models provide valuable qualitative and semi-quantitative insights into the dynamic behavior of molecules like this compound in solution.
Applications in Medicinal Chemistry and Drug Discovery Research
Intermediate in Pharmaceutical Synthesis
Ethylhydrazine (B1196685) hydrochloride is a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds and fine chemicals. frontierspecialtychemicals.com Its primary application lies in the construction of heterocyclic ring systems, most notably pyrazoles. frontierspecialtychemicals.com The synthesis process often involves the reaction of ethylhydrazine with a 1,3-dicarbonyl compound or its equivalent, leading to the formation of a pyrazole (B372694) ring, a core structure in many biologically active molecules.
A novel synthesis method for ethylhydrazine dihydrochloride (B599025) itself has been developed, starting from acetylhydrazine and bromoethane. google.com This method highlights the industrial importance of ethylhydrazine as a foundational intermediate for creating more complex molecules. google.com For instance, it is a key intermediate for the synthesis of 1-ethyl-5-hydroxypyrazole, which is subsequently used in the preparation of active compounds for both agricultural and pharmaceutical applications. google.com The versatility of ethylhydrazine hydrochloride makes it an essential reagent in the creation of complex molecular architectures for drug discovery.
Scaffold for Novel Drug Development
In drug discovery, a "scaffold" refers to the core chemical structure of a molecule to which various functional groups can be attached to create a library of related compounds. The heterocyclic structures synthesized from this compound, such as pyrazoles, serve as privileged scaffolds in medicinal chemistry. frontierspecialtychemicals.com
The aryl hydrazine (B178648) moiety itself is considered a viable scaffold for developing new therapeutic agents. nih.gov Researchers have utilized this structural motif to design inhibitors for specific biological targets, such as Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in cancer. nih.gov By modifying the core hydrazine structure, scientists can systematically explore the structure-activity relationship (SAR) of a compound series, optimizing for potency, selectivity, and pharmacokinetic properties. The pyrazole ring, readily accessible from this compound, is a particularly common and effective scaffold for developing a wide array of therapeutic agents due to its favorable chemical and biological properties. frontierspecialtychemicals.com
Development of Therapeutic Agents Targeting Specific Enzymes or Receptors
The scaffolds derived from this compound are instrumental in developing therapeutic agents that can selectively interact with specific biological targets like enzymes or receptors. frontierspecialtychemicals.com The ability to synthesize a variety of substituted pyrazoles and other heterocycles allows for the fine-tuning of molecular shapes and electronic properties to achieve high-affinity binding to a target's active site. frontierspecialtychemicals.comnih.gov
This targeted approach is exemplified in several areas of drug discovery:
Enzyme Inhibition: Hydrazine-derived scaffolds have been used to create potent and selective enzyme inhibitors. For example, aryl hydrazine-based compounds have been developed as inhibitors of LSD1, which function by competing with the enzyme's natural substrate. nih.gov Similarly, hydrazine clubbed thiazole (B1198619) derivatives have shown inhibitory activity against enzymes relevant to diabetes, such as aldose reductase. nih.gov
Receptor Modulation: These scaffolds are also key in designing ligands that modulate receptor activity. A notable example is the synthesis of compounds that act as pathway-selective estrogen receptor ligands, which are being investigated for the treatment of rheumatoid arthritis. frontierspecialtychemicals.com
This strategic design allows for the development of drugs with specific mechanisms of action, potentially leading to greater efficacy and fewer side effects.
Glucokinase Activators in Diabetes Treatment
Glucokinase (GK) is a critical enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and controlling glucose clearance in the liver. nih.gov Small-molecule glucokinase activators (GKAs) are a promising class of therapeutic agents for type 2 diabetes because they enhance the enzyme's sensitivity to glucose, leading to increased insulin (B600854) secretion and hepatic glycogen (B147801) synthesis. researchgate.net
This compound plays a role in the synthesis of certain GKAs. It serves as a precursor to 1-ethyl-5-hydroxypyrazole, an intermediate used to synthesize pyridine-2-amino-1,2,4-thiadiazole derivatives, which have been identified as glucokinase activators. google.com The development of these activators represents a targeted therapeutic strategy to address the impaired glucose metabolism characteristic of type 2 diabetes. nih.govnih.gov
| Component | Function/Mechanism of Action | Therapeutic Goal in Type 2 Diabetes |
|---|---|---|
| Glucokinase (GK) | Acts as a glucose sensor in pancreatic β-cells and a rate-controlling enzyme for hepatic glucose clearance and glycogen synthesis. nih.gov | To overcome impaired glucose sensing and clearance. nih.gov |
| Glucokinase Activators (GKAs) | Small molecules that bind to GK, increasing its affinity for glucose. researchgate.net This leads to enhanced insulin secretion from the pancreas and increased glucose uptake and glycogen synthesis in the liver. nih.gov | To lower blood glucose levels and improve overall glycemic control. nih.gov |
| Ethylhydrazine-Derived Intermediates | Used to synthesize the core structures of certain GKA molecules, such as pyridine-2-amino-1,2,4-thiadiazole derivatives. google.com | To provide the chemical foundation for novel GKA drugs. |
Pathway-Selective Estrogen Receptor Ligands for Rheumatoid Arthritis
Rheumatoid arthritis (RA) is a chronic inflammatory disease where the transcription factor NF-κB plays a significant role in driving the production of inflammatory mediators. nih.gov A novel therapeutic approach involves the use of pathway-selective estrogen receptor (ER) ligands that can inhibit NF-κB transcriptional activity without eliciting conventional estrogenic effects. nih.govnih.gov
Research has led to the synthesis of substituted 4-(indazol-3-yl)phenols, which act as such pathway-selective ligands. frontierspecialtychemicals.com The synthesis of these indazole-based compounds can utilize ethylhydrazine as a key reagent. One such compound, WAY-169916, has demonstrated significant efficacy in animal models of arthritis. nih.govnih.gov It was shown to reverse inflammation and improve histological scores by suppressing inflammatory gene expression. nih.gov
| Compound | Target Pathway | Observed Effects in Preclinical Models | Relevance to Rheumatoid Arthritis |
|---|---|---|---|
| WAY-169916 | Selectively inhibits NF-κB transcriptional activity via the estrogen receptor. nih.gov | - Near complete reversal in hindpaw inflammation scores in rat models.
| Suggests a potential therapeutic utility for treating RA by globally suppressing inflammation through a novel mechanism. nih.govnih.gov |
Design of Anticancer Agents
The hydrazine functional group and the heterocyclic scaffolds derived from it are important in the design of novel anticancer agents. The versatility of this compound allows for its incorporation into various molecular frameworks designed to exhibit antitumor activity.
One area of research involves the synthesis of N-5,2-di(ω-aminoalkyl)-2,6-dihydropyrazolo[3,4,5-kl]acridine-5-carboxamides. frontierspecialtychemicals.com These complex molecules, which can be synthesized using ethylhydrazine-derived pyrazole intermediates, have been evaluated for their antitumor cytotoxicity and ability to bind to DNA. frontierspecialtychemicals.com Additionally, the broader class of hydrazide-hydrazones has been extensively studied for anticancer properties, with various derivatives showing potent activity against human cancer cell lines. nih.govresearchgate.net These compounds can induce apoptosis (programmed cell death) in cancer cells, highlighting their potential as chemotherapeutic agents. rsc.org
| Scaffold/Compound Class | Example Application/Finding | Mechanism of Action/Target |
|---|---|---|
| Pyrazolo[3,4,5-kl]acridines | Synthesis of derivatives showing antitumor cytotoxicity. frontierspecialtychemicals.com | DNA-binding agents. frontierspecialtychemicals.com |
| Hydrazide-Hydrazones | Novel derivatives demonstrated potent cytotoxic activity against human colon (Colo-205) and liver (HepG2) cancer cell lines. nih.govresearchgate.net | Induction of apoptosis. rsc.org |
| Aryl Hydrazine-based LSD1 Inhibitors | Compound D8 identified as a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). nih.gov | Enzyme inhibition, leading to the suppression of cancer cell migration. nih.gov |
Environmental Fate and Transport Research
Degradation Pathways in Environmental Compartments
Hydrazine (B178648) compounds are known to degrade readily in the environment, with several key pathways contributing to their transformation and breakdown. cdc.gov Oxidation is considered the predominant process, though other mechanisms like photolysis and biodegradation also play crucial roles. cdc.gov
Oxidation
Oxidation is the dominant degradation pathway for hydrazines in the environment. cdc.gov In the atmosphere, the reaction with ozone is likely the primary fate for these chemicals. cdc.gov In aqueous systems, the main oxidative degradation pathway for hydrazine yields nitrogen gas and water. cdc.gov This process can be influenced by the presence of dissolved oxygen and metal ions, which can act as catalysts. cdc.govwho.int In oxygen-deficient water, ammonia (B1221849) may also be formed as a product. cdc.gov Studies on hydrazine and methylhydrazine have also shown that auto-oxidation can be attenuated in the presence of common soil minerals like hematite, suggesting that interaction with soil surfaces can protect the compounds from degradation to some extent. researchgate.net
Reduction
The reduction of hydrazine compounds can occur under specific environmental conditions, primarily through biological processes. Preliminary studies have indicated that hydrazine can be reduced to ammonia by the nitrogenase enzyme isolated from nitrogen-fixing bacteria such as Azotobacter vinelandii. who.int This suggests that microbial activity in soil and water can contribute to the reductive transformation of hydrazine derivatives.
Hydrolysis
Information specifically on the hydrolysis of ethylhydrazine (B1196685) hydrochloride or hydrazine is limited in the available scientific literature. However, studies on other chemical compounds containing hydrazine groups, such as maleic hydrazide, indicate stability against hydrolysis. regulations.gov Without direct studies, the contribution of hydrolysis to the environmental degradation of ethylhydrazine hydrochloride remains an area requiring further research.
Photolysis
Photolysis, or degradation by light, is a significant abiotic degradation process for many organic pollutants in surface waters. nih.gov Hydrazine is known to decompose when exposed to ultraviolet (UV) radiation, forming ammonia, nitrogen, and hydrogen. who.int The rate of photolytic degradation in natural waters can be substantially affected by water chemistry. nih.gov Factors such as pH can have a significant effect; for some organic compounds, degradation is faster at higher pH values. nih.gov The presence of natural substances like humic acids and nitrate (B79036) can enhance photodegradation by producing hydroxyl radicals, while other ions like chloride may inhibit the process. nih.govderpharmachemica.com Therefore, photolysis is expected to be a relevant degradation pathway for this compound in sunlit surface waters.
| Compound | Log Kow | Measured Bioconcentration Factor (BCF) | Bioaccumulation Potential | Source |
|---|---|---|---|---|
| Hydrazine | Low (unspecified) | Not specified, but unlikely to bioaccumulate | Low | cdc.govwho.int |
| Aminoethyl piperazine | -1.48 | < 6.3 L/kg (in carp (B13450389) for similar substances) | Very Low | europa.eu |
| Piperazine | Not specified | 0.9 to <3.9 L/kg (in carp) | Very Low | europa.eu |
| Diethylene triamine | Low (unspecified) | < 0.3 to 6.3 L/kg (in carp) | Very Low | europa.eu |
Monitoring and Detection in Environmental Samples (Water)
Due to their high reactivity and rapid degradation, hydrazine and its derivatives are not commonly detected in ambient environmental samples like water or soil. cdc.gov Monitoring is more typical in occupational settings or near industrial facilities and hazardous waste sites. cdc.gov However, should the need arise for environmental monitoring, several advanced analytical methods are available for the sensitive detection of hydrazines in water.
The determination of these polar compounds often requires a derivatization step to improve their chromatographic behavior and detection sensitivity. researchgate.net Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are employed. researchgate.net Recent developments have focused on creating more sensitive and selective methods, including ultra-high-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) and novel electrochemical sensors. researchgate.net
| Analytical Method | Derivatization Agent | Detection Limit | Source |
|---|---|---|---|
| UPLC-MS/MS | Naphthalene-2,3-dialdehyde | 0.135 µM | researchgate.net |
| Electrochemical Sensor (DPV) | Ni-Fe LDH NSs/SPCE | 0.02 µM | researchgate.net |
| Fluorescent Probe (CHAC) | Not applicable | 0.16 µM | researchgate.net |
| Gas Chromatography (GC) | Various (e.g., Pentafluorobenzaldehyde) | Varies (µg/L range) | researchgate.net |
Environmental Risk Assessment
The environmental risk assessment of this compound, a chemical intermediate used in various syntheses, is crucial for understanding its potential impact on ecosystems. cymitquimica.com This assessment evaluates the compound's environmental behavior, including its persistence, mobility, and potential for bioaccumulation, alongside its ecotoxicological effects. Due to a lack of extensive specific data for this compound, the assessment often draws upon data from the parent compound, hydrazine, to infer potential environmental risks. cdc.govwho.int
This compound is recognized as being very toxic to aquatic life. cymitquimica.com The primary concern following an environmental release is its potential impact on aquatic organisms. Spills or improper disposal could lead to contamination of water bodies, posing a significant hazard. cymitquimica.com Environmental risk management procedures should focus on preventing its release into drains, sewers, or any water courses. cymitquimica.com
Persistence and Degradation:
Information on the specific persistence of this compound in various environmental compartments is limited. However, related compounds like hydrazine are known to degrade rapidly in most environmental media. cdc.gov The primary degradation process is oxidation. cdc.gov In the atmosphere, hydrazines react with ozone and hydroxyl radicals, with half-lives ranging from minutes to hours. cdc.gov In water and soil, degradation can occur over several weeks, influenced by factors such as pH, temperature, oxygen levels, and the presence of metal ions. cdc.govwho.int Biodegradation by microorganisms can also occur, although high concentrations may be toxic to these microbes. who.int
Mobility and Transport:
Ecotoxicity:
The ecotoxicity of this compound is a significant component of its environmental risk profile. It is classified as "very toxic to aquatic life". cymitquimica.com While specific toxicity data for this compound is scarce, data for hydrazine provides insight into the potential effects of this class of compounds. For instance, the blue-green alga Microcystis aeruginosa is exceptionally sensitive to hydrazine, with a 10-day toxicity threshold reported at 0.00008 mg/L. who.intinchem.org
Table 1: Ecotoxicity Data for Hydrazine (as a surrogate for this compound)
| Organism | Endpoint | Value | Reference |
|---|---|---|---|
| Blue-green algae (Microcystis aeruginosa) | 10-day Toxicity Threshold | 0.00008 mg/L | who.intinchem.org |
| Fathead minnow (Pimephales promelas) | Lowest-Observed-Adverse-Effect Level (Embryo) | 0.1 mg/L | inchem.org |
| Various Fish Species | LC50 | 0.54 - 5.98 mg/L | who.intinchem.org |
Risk Characterization:
The environmental risk of this compound is determined by comparing the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). Given its high aquatic toxicity, even low concentrations in surface water could pose a risk to sensitive species. who.intinchem.org The lack of specific data for this compound necessitates a cautious approach, assuming its ecotoxicological profile is similar to that of hydrazine. Therefore, risk mitigation measures are essential to prevent environmental exposure. These include proper containment during storage and transport, and the treatment of any waste containing the compound before discharge. cymitquimica.com
Table 2: Summary of Environmental Risk Assessment Parameters for Hydrazine Compounds
| Parameter | Finding | Implication for Risk Assessment |
|---|---|---|
| Persistence | Generally low; rapid degradation in air, water, and soil. cdc.gov | Reduced potential for long-term exposure. |
| Bioaccumulation | Low potential due to rapid degradation and low octanol-water partition coefficient. cdc.govinchem.org | Bioaccumulation through the food chain is considered unlikely. |
| Mobility | High in water due to solubility. cymitquimica.com | Potential for rapid spread in aquatic environments if released. |
| Ecotoxicity | Very high for aquatic organisms, especially algae. who.intcymitquimica.cominchem.org | Even small releases can pose a significant risk to aquatic ecosystems. |
Q & A
Q. What are the established synthesis routes for ethylhydrazine hydrochloride in laboratory settings?
this compound is synthesized via dehydrobromination and amide hydrolysis using acetohydrazide and ethyl bromide as precursors. The hydrochloride salt is formed by reacting ethylhydrazine with hydrochloric acid, followed by crystallization. Key considerations include controlling reaction temperature (≤80°C) to avoid side reactions and using oxygenated solvents for purification .
Q. What safety protocols are critical when handling this compound in research laboratories?
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles (ANSI Z87.1 standard). Use fume hoods for weighing and handling.
- Exposure Control : Monitor airborne concentrations (recommended exposure limit: <0.1 ppm). Implement respiratory protection (NIOSH-approved N95 masks) for aerosol-prone procedures.
- Storage : Store in airtight containers at 4°C, segregated from strong oxidizers (e.g., peroxides) .
Q. Which analytical techniques are recommended for validating the purity of this compound?
- HPLC : Use a C18 column with UV detection at 254 nm and a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (70:30).
- TLC : Silica gel plates with ethyl acetate/ethanol/ammonia (150:95:1) as the developing solvent. Detect impurities via iodine vapor or phosphomolybdic acid staining .
- Loss on Drying : Dry 1 g at 105°C for 2 hours; ≤3.0% mass loss indicates acceptable hygroscopicity .
Advanced Research Questions
Q. How do carcinogenicity studies in murine models inform the risk assessment of this compound?
Long-term exposure (0.0125% in drinking water) induced lung adenomas (88% in females, 62% in males) and vascular tumors (60% in females) in Swiss mice. Control-adjusted hazard ratios (HR) were 4.2 for lung tumors and 12.0 for vascular tumors. Mechanistically, metabolic activation via cytochrome P450 generates ethyl radicals, causing DNA alkylation and oxidative stress. Researchers must adjust dosing regimens to reflect species-specific metabolic rates and monitor glutathione depletion as a biomarker .
Q. What methodological considerations are essential when designing toxicology studies with this compound?
- Dose-Response Modeling : Use logarithmic scaling (e.g., 0.001–0.1% in feed) to identify NOAEL (No Observed Adverse Effect Level).
- Endpoint Selection : Prioritize histopathology (lung, liver, vascular tissues) and serum ALT/AST levels for hepatotoxicity.
- Confounding Factors : Control for hydrazine derivatives in commercial rodent diets, which may synergize toxicity .
Q. How can researchers reconcile discrepancies in tumor incidence data across experimental models?
Discrepancies (e.g., higher vascular tumor rates in female mice vs. males) may arise from hormonal modulation of metabolic enzymes. Mitigation strategies include:
Q. What role does this compound play in synthesizing antifungal agents, and how is reaction yield optimized?
It serves as a nucleophile in modifying macrolide antibiotics (e.g., FK520). In a typical reaction:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
